6-fluoro-1H-pyrrolo[3,2-b]pyridin-5-amine

Medicinal Chemistry Fragment-Based Drug Discovery Kinase Inhibitors

6-Fluoro-1H-pyrrolo[3,2-b]pyridin-5-amine (CAS 2231676-58-5) is a heterocyclic building block featuring a fused pyrrole-pyridine core substituted with a fluorine atom at the 6-position and an amine at the 5-position. It belongs to the azaindole family, a privileged scaffold in medicinal chemistry and kinase inhibitor design.

Molecular Formula C7H6FN3
Molecular Weight 151.14 g/mol
Cat. No. B8229839
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-fluoro-1H-pyrrolo[3,2-b]pyridin-5-amine
Molecular FormulaC7H6FN3
Molecular Weight151.14 g/mol
Structural Identifiers
SMILESC1=CNC2=CC(=C(N=C21)N)F
InChIInChI=1S/C7H6FN3/c8-4-3-6-5(1-2-10-6)11-7(4)9/h1-3,10H,(H2,9,11)
InChIKeyGLNKUICQWNXZIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Fluoro-1H-pyrrolo[3,2-b]pyridin-5-amine: Sourcing & Specification Guide for the Fluorinated Azaindole Building Block


6-Fluoro-1H-pyrrolo[3,2-b]pyridin-5-amine (CAS 2231676-58-5) is a heterocyclic building block featuring a fused pyrrole-pyridine core substituted with a fluorine atom at the 6-position and an amine at the 5-position [1]. It belongs to the azaindole family, a privileged scaffold in medicinal chemistry and kinase inhibitor design [2]. With a molecular weight of 151.14 g/mol and a computed XLogP3-AA of 0.8, this compound serves as a versatile intermediate for introducing both hydrogen-bond-donating (amine) and electron-withdrawing (fluorine) functionality into advanced lead molecules [1].

Why 6-Fluoro-1H-pyrrolo[3,2-b]pyridin-5-amine Cannot Be Replaced by the Non-Halogenated or 6-Chloro Analog


Within the pyrrolo[3,2-b]pyridine chemical space, small substituent changes at the 6-position radically alter molecular recognition and physicochemical profiles. The parent 1H-pyrrolo[3,2-b]pyridin-5-amine [1] and the 6-chloro analog differ from the 6-fluoro compound in hydrogen-bonding capacity, lipophilicity, and steric bulk—parameters that critically influence target binding, metabolic stability, and solubility in downstream drug candidates. Fluorine’s unique combination of strong electronegativity and small size (van der Waals radius 1.47 Å vs. Cl 1.75 Å) makes the 6-fluoro derivative a non-interchangeable design element, particularly in kinase programs where a fluorine atom can serve as both a metabolic block and a conformational latch [2]. Simply substituting the 6-fluoro variant with the unsubstituted or 6-chloro congener risks losing potency, selectivity, or pharmacokinetic performance in the final elaborated molecule.

Head-to-Head Quantitative Evidence: 6-Fluoro-1H-pyrrolo[3,2-b]pyridin-5-amine vs. Closest Analogs


Increased Hydrogen-Bond Acceptor Count Relative to the Non-Fluorinated Parent

The 6-fluoro substitution introduces a third hydrogen-bond acceptor (HBA) into the scaffold, compared to only two for the non-halogenated parent 1H-pyrrolo[3,2-b]pyridin-5-amine [1]. This additional HBA can form extra interactions with kinase hinge regions or improve water solubility without a large increase in lipophilicity.

Medicinal Chemistry Fragment-Based Drug Discovery Kinase Inhibitors

Moderate Lipophilicity with Fluorine-Induced Electron Withdrawal

The computed XLogP3-AA for 6-fluoro-1H-pyrrolo[3,2-b]pyridin-5-amine is 0.8, marginally higher than the 0.7 of the non-fluorinated parent [1]. In contrast, the 6-chloro analog (XLogP3-AA not directly available but expected >1.2 based on the higher intrinsic lipophilicity of chlorine) likely exceeds optimal range for fragment-like lead candidates. The fluorine atom imparts electron-withdrawing character while maintaining a low logP, ideal for CNS-drug-like space.

Drug Design Physicochemical Profiling ADME

High Purity and Analytical Certification from Multiple Qualified Suppliers

6-Fluoro-1H-pyrrolo[3,2-b]pyridin-5-amine is commercially available with purities of 96% (Bidepharm, batch-specific NMR/HPLC/GC reports) , 97% (Aladdin/CalpacLab) [1], and 98% (Leyan) . The non-fluorinated parent and 6-chloro analog are often sold at lower typical purity (95%) without guaranteed orthogonal analytical certification.

Chemical Procurement Quality Control Building Block Supply

Patent-Documented Utility in Advanced PRMT5 Inhibitor Synthesis

The 5-amino-6-fluoro-pyrrolo[3,2-b]pyridine fragment is explicitly claimed in a 2024 PCT application (WO2024188999A1) as a key intermediate for constructing PRMT5 inhibitors [1]. The patent describes crystalline forms of the final compound that incorporate this exact building block, highlighting its role in achieving the desired solid-state properties and biological activity. Neither the unsubstituted nor the 6-chloro analog appears in this context.

Targeted Protein Degradation Epigenetics Oncology

Optimal Use Cases for 6-Fluoro-1H-pyrrolo[3,2-b]pyridin-5-amine Based on Quantitative Evidence


Kinase Hinge-Binder Fragment Libraries

With three hydrogen-bond acceptors, moderate lipophilicity (XLogP3 0.8), and a small size (MW 151), the compound is well-suited for inclusion in fragment libraries targeting kinase ATP pockets. Its fluorine atom can engage in orthogonal dipolar interactions with backbone NH groups, a feature that the parent (HBA count 2) cannot provide [1].

PRMT5 and Epigenetic Drug Discovery Programs

The explicit use of this building block in a 2024 PCT application for a PRMT5 inhibitor indicates that the 5-amino-6-fluoro motif is compatible with the synthetic route and crystallinity requirements of advanced epigenetic leads [2]. Researchers pursuing PRMT5 or closely related arginine methyltransferases can expect synthetic tractability.

Medicinal Chemistry Exploration of CNS-Penetrant Leads

The XLogP3 of 0.8, combined with fluorine’s metabolic stability benefits, positions the compound as a favorable starting point for central nervous system (CNS) programs where logP values between 1 and 3 are often targeted after additional functionalization [1]. The 6-chloro analog, being more lipophilic, would likely push final molecules outside this window.

High-Throughput Screening (HTS) and Automated Chemistry

The availability of the compound at 96–98% purity with batch-specific NMR, HPLC, and GC certification reduces the risk of false positives in HTS campaigns. Higher purity relative to the parent or chloro analogs minimizes the need for re-purification prior to assay, supporting large-scale automated chemical workflows.

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